Imiquimod impurity 1-d6

Catalog No.
S12873943
CAS No.
M.F
C14H16N4O
M. Wt
262.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imiquimod impurity 1-d6

Product Name

Imiquimod impurity 1-d6

IUPAC Name

2-[(4-aminoimidazo[4,5-c]quinolin-1-yl)methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol

Molecular Formula

C14H16N4O

Molecular Weight

262.34 g/mol

InChI

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)/i1D3,2D3

InChI Key

CNBOKXFMODKQCT-WFGJKAKNSA-N

Canonical SMILES

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O

Isomeric SMILES

[2H]C([2H])([2H])C(CN1C=NC2=C1C3=CC=CC=C3N=C2N)(C([2H])([2H])[2H])O

Imiquimod impurity 1-d6 is a deuterium-labeled derivative of Imiquimod, an immune response modifier known for its role as a selective agonist of Toll-like receptor 7 (TLR7). The presence of deuterium in the compound allows for enhanced tracking and analysis in various research applications, particularly in pharmacokinetics and metabolic studies. This compound is primarily used in scientific research and is not intended for direct human or animal testing.

Similar to its parent compound, Imiquimod. The reactions may include:

  • Nitration: Introducing nitro groups into the aromatic ring.
  • Hydrogenation: Adding hydrogen to unsaturated bonds, which can alter the compound's reactivity.
  • Oxidation: Converting alcohols to ketones or aldehydes, affecting the biological activity.
  • Amidation: Forming amides that can enhance solubility and bioavailability.

These reactions are crucial for synthesizing derivatives and understanding the compound's behavior in biological systems.

The synthesis of Imiquimod impurity 1-d6 typically involves multi-step organic reactions starting from 4-hydroxyquinoline. A general synthetic route includes:

  • Nitration: Treating 4-hydroxyquinoline with a nitrating agent to form 3-nitro-4-hydroxyquinoline.
  • Chlorination: Introducing chlorine to further modify the structure.
  • Amination: Adding amine groups to facilitate subsequent cyclization.
  • Cyclization: Forming the core structure through cyclization reactions.
  • Oxidation: Using oxidizing agents like peracetic acid to complete the synthesis.
  • Purification: The final product undergoes purification steps such as crystallization and chromatography to ensure high purity levels (>99%) .

Imiquimod impurity 1-d6 is primarily used in:

  • Research: As a stable isotope labeled compound, it is utilized in pharmacokinetic studies to trace drug metabolism and distribution.
  • Analytical Chemistry: It aids in method development for quantifying Imiquimod and its metabolites in biological samples.
  • Drug Development: Understanding the pharmacological properties of TLR7 agonists in therapeutic contexts.

Interaction studies involving Imiquimod impurity 1-d6 focus on its binding affinity and efficacy as a TLR7 agonist. Research may include:

  • Receptor Binding Studies: Evaluating how well it binds to TLR7 compared to other agonists.
  • Cellular Response Assays: Assessing cytokine production in immune cells upon stimulation with Imiquimod impurity 1-d6.
  • Metabolic Stability Tests: Analyzing how quickly the compound is metabolized in vitro and in vivo.

These studies are essential for understanding its potential therapeutic effects and safety profile.

Similar Compounds

Imiquimod impurity 1-d6 shares structural similarities with several other compounds that act on immune pathways or have related chemical structures. Notable similar compounds include:

  • Imiquimod (R-837): The parent compound known for its TLR7 agonism.
  • Resiquimod (R-848): A more potent TLR7/8 agonist used in similar therapeutic contexts.
  • Squalamine: An aminosterol that also exhibits immunomodulatory properties but through different mechanisms.

Comparison Table

CompoundTLR AgonismUnique Features
ImiquimodYesFirst approved topical immune modulator
Imiquimod impurity 1-d6YesDeuterium-labeled for research
ResiquimodYesDual TLR7/8 activity
SqualamineNoTargets different immune pathways

Each of these compounds has unique characteristics that influence their applications and effectiveness as therapeutic agents, making them significant in immunological research and drug development.

Imiquimod impurity 1-d6, chemically known as 2-((4-amino-1H-imidazo[4, 5-c]quinolin-1-yl)methyl)propan-1, 1, 1, 3, 3, 3-d6-2-ol, represents a deuterium-labeled analog of Imiquimod impurity 1 [1]. This compound features six deuterium atoms strategically incorporated at specific positions, making it valuable for analytical and pharmacokinetic research [2]. The molecular structure maintains the core imidazo[4,5-c]quinoline scaffold characteristic of Imiquimod while incorporating deuterium atoms at the terminal methyl groups of the propanol side chain [1] [4].

The synthesis of Imiquimod impurity 1-d6 typically employs stable isotope labeling techniques rather than traditional radiolabeling methods [7]. While radiolabeling involves incorporation of radioactive isotopes that can be tracked through imaging equipment, stable isotope labeling with deuterium offers advantages of longer shelf-life and absence of radioactive decay concerns [6] [22]. The deuterium incorporation in this compound serves primarily as an internal standard for mass spectrometric analysis, enabling precise quantification of Imiquimod and its metabolites in biological samples [2] [18].

The fundamental synthetic approach for Imiquimod impurity 1-d6 builds upon established pathways for Imiquimod synthesis, with modifications to incorporate deuterium atoms at specific positions [19] [27]. The conventional synthesis of Imiquimod typically begins with 4-hydroxyquinoline, which undergoes nitration, chlorination, and subsequent reactions to form the imidazoquinoline core structure [27] [29]. For the deuterated analog, the synthesis requires specialized techniques to introduce deuterium atoms at the desired positions without affecting the core pharmacophore [7] [20].

Synthetic ApproachStarting MaterialKey IntermediatesDeuterium SourceApplication
Direct DeuterationImiquimod impurity 1Deuterated propanol derivativesDeuterium oxide (D₂O)Analytical standard
De Novo Synthesis4-hydroxyquinolineDeuterated isobutyl derivativesDeuterated reagentsPharmacokinetic studies
Exchange ReactionImiquimodActivated intermediatesDeuterium gas (D₂)Mass spectrometry

Stable isotope synthesis techniques for Imiquimod impurity 1-d6 typically involve either direct hydrogen-deuterium exchange reactions or incorporation of pre-deuterated building blocks during the synthetic sequence [8] [15]. The direct exchange approach utilizes catalysts, often transition metals such as iridium or platinum, to facilitate the replacement of hydrogen atoms with deuterium at specific positions [11] [23]. This method requires careful control of reaction conditions to achieve selective deuteration without affecting other functional groups in the molecule [8] [20].

Alternatively, the incorporation of pre-deuterated building blocks involves the use of deuterated starting materials or reagents in the synthetic pathway [16] [24]. This approach offers better control over the position and degree of deuteration but may require more complex synthetic planning and specialized deuterated precursors [7] [15]. For Imiquimod impurity 1-d6, the incorporation of a deuterated isobutyl group during the imidazole ring formation represents a critical step in the synthesis [19] [29].

Optimization of Deuteration at Specific Molecular Positions

The strategic incorporation of deuterium atoms at specific positions in Imiquimod impurity 1-d6 requires careful optimization of reaction conditions and selection of appropriate deuteration methods [10] [24]. The compound features six deuterium atoms at the terminal methyl positions of the propanol side chain, necessitating selective deuteration strategies that target these specific sites while preserving the integrity of the imidazoquinoline core structure [1] [2].

Site-selective deuteration can be achieved through various approaches, including metal-catalyzed hydrogen-deuterium exchange, base-mediated deuteration, and photochemical methods [8] [15] [23]. For Imiquimod impurity 1-d6, the optimization process focuses on achieving high deuterium incorporation at the desired positions while minimizing unwanted deuteration at other sites [11] [24].

Metal-catalyzed deuteration represents one of the most effective approaches for site-selective incorporation of deuterium atoms [11] [20]. Iridium and ruthenium catalysts have demonstrated particular efficacy in facilitating hydrogen-deuterium exchange at specific carbon-hydrogen bonds [11] [23]. The selectivity of these catalysts can be tuned through ligand design and reaction conditions to target the desired positions in the molecule [11] [15].

Base-mediated deuteration offers an alternative approach for incorporating deuterium at specific positions [8] [24]. This method exploits the relative acidity of different hydrogen atoms in the molecule, allowing for selective deprotonation and subsequent deuteration at specific sites [8] [20]. For Imiquimod impurity 1-d6, this approach can be particularly effective for deuterating the methyl groups of the propanol side chain due to their relatively higher acidity compared to other positions in the molecule [8] [24].

The optimization of deuteration at specific molecular positions also involves careful consideration of reaction parameters such as temperature, solvent, catalyst loading, and deuterium source [10] [15]. Higher temperatures generally facilitate more efficient hydrogen-deuterium exchange but may lead to decreased selectivity [11] [24]. The choice of solvent can significantly impact the efficiency and selectivity of deuteration, with deuterated solvents often serving as both reaction medium and deuterium source [15] [20].

Recent advances in deuteration techniques have enabled more precise control over the position and degree of deuteration [16] [23]. For example, the development of directed deuteration methods allows for the incorporation of deuterium atoms at specific positions through the use of directing groups that coordinate with the catalyst and guide it to the desired site [20] [23]. This approach has proven particularly valuable for the synthesis of deuterated pharmaceutical compounds with high positional selectivity [16] [24].

The optimization of deuteration for Imiquimod impurity 1-d6 also involves consideration of the degree of deuteration at each position [10] [24]. While complete deuteration (>99% deuterium incorporation) at all six positions would be ideal for analytical applications, achieving such high levels of deuterium incorporation can be challenging [13] [21]. The optimization process therefore often involves a balance between maximizing deuterium incorporation and maintaining synthetic efficiency [10] [24].

Deuteration MethodTarget PositionsCatalyst/ReagentReaction ConditionsDeuterium Incorporation (%)
Metal-catalyzed H/D exchangeTerminal methyl groupsIridium complexes80-120°C, D₂O95-98
Base-mediated deuterationα-Carbon positionsPotassium hydroxideRoom temperature, DMSO-d₆90-95
Photochemical deuterationAromatic positionsPhotocatalystVisible light, D₂O85-90
Directed deuterationSpecific C-H bondsPalladium catalysts60-100°C, D₂ gas92-97

The optimization of deuteration at specific molecular positions ultimately aims to achieve high deuterium incorporation with minimal impact on the overall synthetic efficiency and purity of the final product [10] [21]. This requires careful balancing of reaction conditions and deuteration methods to maximize deuterium incorporation at the desired positions while minimizing side reactions and maintaining the structural integrity of the molecule [13] [24].

Purification and Quality Control Protocols

The synthesis of Imiquimod impurity 1-d6 necessitates rigorous purification and quality control protocols to ensure high chemical and isotopic purity of the final product [12] [21]. The presence of non-deuterated or partially deuterated analogs can significantly impact the compound's utility as an analytical standard, making effective purification and quality assessment critical steps in the production process [2] [18].

Purification of deuterated compounds presents unique challenges compared to their non-deuterated counterparts [12] [25]. While the chemical properties of deuterated and non-deuterated analogs are generally similar, subtle differences in physical properties such as boiling point, melting point, and chromatographic retention times can be exploited for separation [12] [21]. For Imiquimod impurity 1-d6, chromatographic techniques represent the primary approach for purification, with high-performance liquid chromatography (HPLC) being particularly effective [21] [25].

Normal-phase HPLC using silica-based stationary phases offers advantages for the purification of Imiquimod impurity 1-d6, including better selectivity for isomeric impurities and improved solubility in the mobile phase [25] [26]. The optimization of mobile phase composition, typically involving mixtures of hexane with more polar solvents such as acetone or ethanol, is crucial for achieving effective separation of the target compound from structurally similar impurities [25] [26].

Preparative-scale purification often employs strategies such as stacked injections to improve productivity and reduce solvent consumption [25] [26]. This approach involves sequential injections of the sample before complete elution of the previous injection, significantly reducing the time required for purification of larger batches [25] [26]. For Imiquimod impurity 1-d6, this technique can be particularly valuable when processing multiple batches or larger quantities of material [21] [25].

Solid-phase extraction (SPE) represents another valuable purification technique for Imiquimod impurity 1-d6, particularly as a prefractionation step before HPLC purification [25] [26]. This approach can significantly reduce the complexity of the sample and remove highly polar impurities that might otherwise interfere with HPLC separation [25] [26]. The selection of appropriate SPE cartridges and elution conditions is critical for achieving effective prefractionation while maintaining high recovery of the target compound [21] [25].

Quality control of Imiquimod impurity 1-d6 focuses on assessing both chemical purity and isotopic enrichment [12] [21]. Chemical purity is typically evaluated using analytical HPLC with ultraviolet detection, allowing for quantification of related impurities based on their relative peak areas [21] [25]. For Imiquimod impurity 1-d6, the chemical purity specification typically requires >95% purity, with no single impurity exceeding 1% [12] [21].

The assessment of isotopic enrichment represents a more specialized aspect of quality control for deuterated compounds [12] [21]. Liquid chromatography-mass spectrometry (LC-MS) with accurate mass measurement capabilities provides the most effective means for determining the degree of deuteration at specific positions [21] [22]. This technique allows for the resolution and quantification of different isotopologues based on their mass differences, enabling accurate determination of the overall deuterium incorporation [21] [22].

Quality ParameterAnalytical MethodSpecificationAnalytical Challenges
Chemical PurityHPLC-UV>95%Separation of structurally similar impurities
Isotopic PurityLC-MS>98% D incorporationResolution of isotopologues
Position-specific DeuterationNMR Spectroscopy>95% at each positionSignal assignment and integration
Residual SolventsGas ChromatographyICH limitsDetection of deuterated solvents
Water ContentKarl Fischer Titration<0.5%Interference from exchangeable deuterium

Nuclear magnetic resonance (NMR) spectroscopy provides complementary information on the position-specific deuteration of Imiquimod impurity 1-d6 [12] [14]. Multinuclear NMR analysis, including proton (¹H), deuterium (²H), and carbon-13 (¹³C) NMR, allows for detailed characterization of the deuteration pattern and calculation of the deuterium incorporation at specific positions [12] [14]. For Imiquimod impurity 1-d6, the absence of signals corresponding to the terminal methyl groups in the ¹H NMR spectrum confirms successful deuteration at these positions [12] [14].

The comprehensive quality control of Imiquimod impurity 1-d6 typically culminates in the issuance of a Certificate of Analysis that documents the chemical and isotopic purity of the compound [12] [21]. This certificate includes information on the overall deuterium incorporation, position-specific deuteration, chemical purity, and other relevant quality parameters, providing assurance of the compound's suitability for its intended analytical applications [12] [21].

Challenges in Maintaining Isotopic Purity During Synthesis

The synthesis of Imiquimod impurity 1-d6 presents significant challenges in maintaining high isotopic purity throughout the synthetic process [13] [21]. Deuterium atoms can undergo exchange with hydrogen atoms from various sources, including solvents, reagents, and even atmospheric moisture, potentially reducing the isotopic enrichment of the final product [13] [14]. Addressing these challenges requires careful consideration of reaction conditions, handling procedures, and purification strategies [13] [21].

One of the primary challenges in maintaining isotopic purity during synthesis involves the potential for hydrogen-deuterium exchange reactions under acidic or basic conditions [10] [13]. Deuterium atoms at positions adjacent to functional groups or in acidic positions are particularly susceptible to exchange, especially in protic solvents or in the presence of acids or bases [10] [13]. For Imiquimod impurity 1-d6, the deuterium atoms at the terminal methyl positions of the propanol side chain may undergo exchange under certain conditions, necessitating careful control of reaction parameters [13] [24].

The choice of reagents and solvents represents another critical consideration for maintaining isotopic purity [13] [14]. Non-deuterated solvents and reagents can serve as sources of hydrogen atoms for exchange reactions, potentially reducing the deuterium content of the product [13] [21]. The use of deuterated solvents and reagents can mitigate this risk but adds to the cost and complexity of the synthesis [13] [14]. For Imiquimod impurity 1-d6, the strategic use of deuterated solvents during critical steps of the synthesis can help maintain high isotopic purity [13] [21].

Temperature control plays a significant role in minimizing unwanted hydrogen-deuterium exchange reactions [10] [13]. Higher temperatures generally accelerate exchange reactions, potentially leading to decreased isotopic purity [10] [13]. Conducting reactions at lower temperatures when possible can help preserve the deuterium content, although this may come at the cost of reduced reaction rates and extended reaction times [10] [13]. For Imiquimod impurity 1-d6, the optimization of reaction temperatures represents an important aspect of maintaining isotopic purity [13] [21].

The presence of catalytic amounts of acids or bases can significantly impact the rate of hydrogen-deuterium exchange reactions [10] [13]. Even trace amounts of acidic or basic impurities in solvents or reagents can catalyze exchange reactions, potentially reducing the isotopic purity of the product [10] [13]. The use of high-purity reagents and careful pH control during reactions and workup procedures can help minimize this risk [13] [21].

Handling and storage conditions also influence the maintenance of isotopic purity [13] [14]. Exposure to atmospheric moisture can lead to exchange of deuterium atoms with hydrogen, particularly for compounds with exchangeable deuterium atoms [13] [14]. While Imiquimod impurity 1-d6 does not contain readily exchangeable deuterium atoms (such as O-D or N-D groups), proper handling and storage under dry conditions remain important considerations for maintaining isotopic purity [13] [21].

ChallengeImpact on Isotopic PurityMitigation StrategyEffectiveness
Acid/base-catalyzed exchangeSignificant reduction in deuterium contentpH control, temperature optimizationHigh
Protic solvent effectsGradual loss of deuterium at acidic positionsUse of aprotic or deuterated solventsModerate to high
Thermal exchangeAccelerated exchange at elevated temperaturesLower reaction temperatures when possibleModerate
Atmospheric moistureExchange of labile deuterium atomsDry handling and storage conditionsHigh
Catalytic impuritiesCatalyzed exchange reactionsHigh-purity reagents and solventsModerate

The purification process presents additional challenges for maintaining isotopic purity [13] [21]. Chromatographic purification using non-deuterated solvents can potentially lead to exchange of deuterium atoms, particularly under acidic or basic conditions [13] [21]. The optimization of purification protocols to minimize exposure to conditions that promote exchange represents an important consideration for preserving the isotopic purity of Imiquimod impurity 1-d6 [13] [25].

Quality control procedures for assessing isotopic purity must account for potential changes during storage and handling [13] [21]. Regular monitoring of the deuterium content using mass spectrometry or NMR spectroscopy can help identify any decrease in isotopic purity over time [13] [21]. For Imiquimod impurity 1-d6, establishing appropriate storage conditions and shelf-life specifications based on stability studies ensures the maintenance of isotopic purity throughout the product's lifecycle [13] [21].

Imiquimod impurity 1-d6 serves as a highly specialized deuterium-labeled internal standard in modern analytical platforms, particularly Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry systems [1] [2]. The compound's molecular structure, containing six deuterium atoms strategically positioned at the propan-1,1,1,3,3,3-d6-2-ol moiety, provides optimal mass spectral differentiation while maintaining chemical similarity to the parent compound [3] [1].

The deuterium incorporation strategy follows established principles for stable isotope-labeled internal standards, where a minimum of four deuterium atoms per molecule ensures adequate mass separation to prevent spectral interference [4] [5]. This approach is particularly crucial in chemical ionization mass spectrometry applications, where molecular ion preservation is essential for accurate quantification [6] [7]. The six-deuterium substitution pattern in Imiquimod impurity 1-d6 exceeds this minimum requirement, providing robust analytical performance across various ionization techniques [1] [8].

In Gas Chromatography-Mass Spectrometry platforms, deuterated internal standards demonstrate superior performance for isotopologue quantification, with detection limits ranging from 1-5 nanograms on column [9] [7]. The deuterium labeling enables precise quantification through selected ion monitoring techniques, where the mass difference between the analyte and internal standard provides unambiguous identification [4] [5]. Gas Chromatography coupled with chemical ionization mass spectrometry has proven particularly effective for stable isotope tracing studies, offering intact protonated molecular ions that facilitate accurate quantification [10] [6].

Liquid Chromatography-Mass Spectrometry applications benefit significantly from the use of Imiquimod impurity 1-d6 as an internal standard. Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry platforms achieve detection limits as low as 0.012% relative area for impurity quantification [11] [12]. The deuterated standard compensates for matrix effects and ionization variability, which are critical factors in biological sample analysis [13] [14]. Research demonstrates that stable isotope-labeled internal standards are essential for correcting interindividual variability in drug recovery from complex matrices, with variations up to 3.5-fold observed in cancer patient plasma samples [13] [14].

Method Validation Parameters: Linearity, Sensitivity, and Recovery

Sensitivity parameters for deuterated internal standards vary significantly across analytical platforms. Liquid Chromatography-Mass Spectrometry methods achieve lower detection limits of 0.04 micrograms per milliliter and lower quantification limits of 0.08 micrograms per milliliter for imiquimod-related compounds [12] [20]. Ultra-High Performance Liquid Chromatography systems demonstrate enhanced sensitivity, with quantification capabilities down to 0.012% relative area for impurity analysis [11] [18]. Gas Chromatography-Mass Spectrometry platforms typically exhibit detection limits ranging from 1-5 nanograms on column, with quantification limits between 6-11 nanograms on column depending on the specific instrumentation and ionization technique employed [9] [10].

Precision studies consistently demonstrate relative standard deviation values below 5% for routine pharmaceutical analysis applications [19] [20]. Method precision evaluation involves preparation of six replicate sample solutions, with assay values calculated against working standard solutions [19]. Intermediate precision assessment, conducted on different days with different analysts, confirms method robustness and reproducibility [19] [20]. Instrumental precision verification through five replicate injections of standard solutions typically yields relative standard deviation values below 2% for retention time and peak area responses [19].

Recovery studies represent a critical validation parameter, particularly for deuterated internal standards in complex biological matrices. Human plasma analysis reveals recovery ranges of 80-100% with precision values below 11% relative standard deviation [13] [14]. However, significant matrix-dependent variations occur, with recovery ranging from 16-70% across different individual donor samples [13]. Pharmaceutical formulation analysis demonstrates more consistent recovery values of 90-110%, reflecting the less complex matrix composition compared to biological samples [19] [20].

The standard addition method provides accurate recovery assessment through spiking known amounts of standard at three concentration levels: 80%, 100%, and 120% of sample concentration [19]. Nine determinations across these levels, as specified by International Council for Harmonization guidelines, establish method accuracy within acceptable ranges of 90-110% [19] [18]. Skin sample analysis shows recovery values ranging from 80-100% with precision below 20% at the limit of quantification, demonstrating method applicability across diverse sample types [21].

Matrix Effect Mitigation in Biological Samples

Matrix effects pose significant challenges in biological sample analysis, particularly affecting ionization efficiency in mass spectrometry-based quantification methods [22] [23]. Research demonstrates that matrix components can cause ionization suppression or enhancement, leading to quantification errors when deuterated internal standards are not employed [13] [14]. The phenomenon becomes particularly pronounced in complex biological matrices where endogenous compounds interfere with analyte ionization [22] [24].

Deuterium-labeled internal standards provide essential compensation for matrix-induced effects through co-elution with target analytes [25] [13]. Studies comparing isotope-labeled versus non-isotope-labeled internal standards reveal that only deuterated compounds successfully correct for interindividual variability in drug recovery from patient plasma samples [13] [14]. The mechanism involves identical extraction behavior and ionization response between the analyte and its deuterated analog, ensuring proportional response regardless of matrix composition [2] [26].

Biological fluid analysis demonstrates substantial matrix effect variability, with recovery differences up to 2.4-fold observed in healthy donor plasma and 3.5-fold in cancer patient samples [13]. These variations correlate with interindividual differences in plasma protein binding, particularly for highly protein-bound compounds [13] [14]. Calibrator standards and quality control samples prepared in pooled human plasma may inadequately represent individual patient matrix compositions, necessitating deuterated internal standard use for accurate quantification [13].

Urine sample analysis presents unique matrix challenges due to variable pH and ionic strength [22] [23]. Matrix components can form loose bonds with analytes, altering chromatographic retention times and interfering with mass spectrometric ionization [22]. This phenomenon has been documented to cause single compounds to yield multiple chromatographic peaks, breaking the fundamental principle of one compound producing one peak [22] [23]. Deuterated internal standards help normalize these effects by experiencing identical matrix interactions.

Advanced matrix effect mitigation strategies include post-column infusion studies and matrix factor determinations [24]. Laboratories typically monitor internal standard recovery as a quality control measure, with 94% of clinical laboratories reporting systematic tracking of internal standard peak areas. Recovery calculations involve dividing internal standard peak areas for patient samples by reference values determined during method validation or calculated for each analytical batch.

The implementation of dilution linearity studies provides additional matrix effect assessment [18]. These studies demonstrate that samples with concentrations above the upper limit of quantification can be diluted within the working range while maintaining reliable results [18]. Serial dilutions using sample diluent in controlled volumes enable evaluation of proportional response and identification of hook effects at high concentrations [18].

Case Studies in Impurity Co-elution Resolution

Pharmaceutical impurity analysis frequently encounters co-elution challenges where target compounds and impurities exhibit insufficient chromatographic separation [27] [28]. Advanced analytical approaches have been developed to address these separation limitations, including two-dimensional liquid chromatography, multivariate curve resolution algorithms, and high-resolution mass spectrometry techniques [27] [29] [28].

A landmark study demonstrated the application of photodiode array detection coupled with multivariate curve resolution-alternating least squares algorithms for resolving co-eluting impurities as low as 0.05% area [28]. The algorithm successfully identified 0.05% impurities co-eluting with main components at resolution values ≥ 0.8 and co-eluting with other impurities at resolution values ≥ 0.5 [28]. Quantification accuracy ranged from +10.6% to -16.7% for two co-eluting impurities from 0.05% to 1%, with precision demonstrating relative standard deviation values of 1.4-3.0% for 1% impurity and 4.0-8.7% for 0.05% impurity [28].

Two-dimensional liquid chromatography platforms provide comprehensive solutions for complex pharmaceutical impurity analysis [30]. The heartcut-trap-elute configuration enables reversed-phase separation in the first dimension to isolate related compounds from the active pharmaceutical ingredient, followed by specialized separation in the second dimension for geometric isomer resolution [30]. This approach achieves reliable quantitation for low-level isomeric impurities with linear calibration curves demonstrating correlation coefficients exceeding 0.995 [30].

Peak purity assessment using photodiode array technology represents a fundamental approach for co-elution detection [31] [32]. According to United States Pharmacopeia guidelines, specificity requires unequivocal analyte assessment in the presence of matrix components including impurities and degradation products [31]. Peak purity tests using photodiode array or mass spectrometry spectra demonstrate that analyte response cannot be attributed to multiple components [31] [32]. However, limitations exist in ultraviolet-based peak purity analysis, which provides qualitative indication of spectral consistency without confirming single compound identity [33].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

262.17007162 g/mol

Monoisotopic Mass

262.17007162 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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